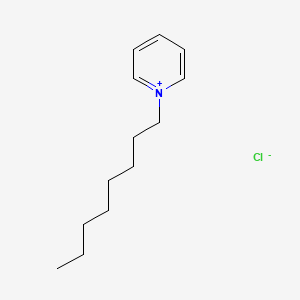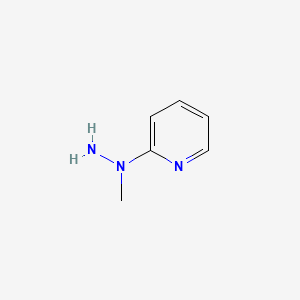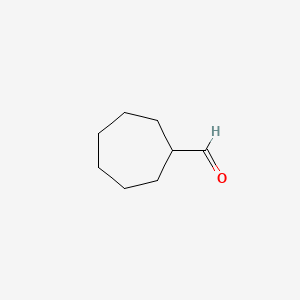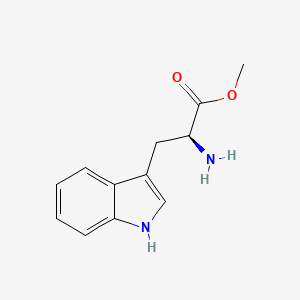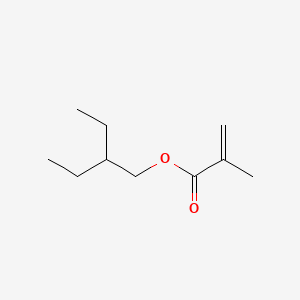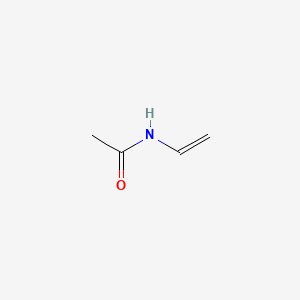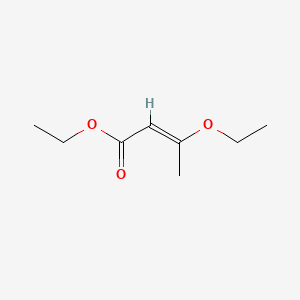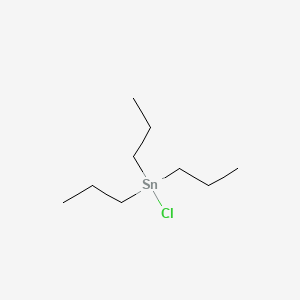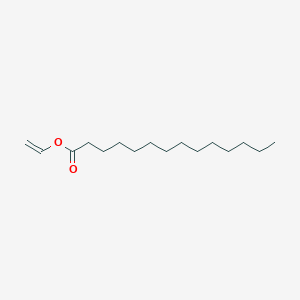
Vinyl myristate
Overview
Description
Vinyl Myristate, also known as Myristic Acid Vinyl Ester or Vinyl Tetradecanoate, is a biochemical reagent . It has the molecular formula C16H30O2 and a molecular weight of 254.4082 .
Synthesis Analysis
This compound can be synthesized using soap-free emulsion polymerization . In one study, a lipase-Pluronic conjugate was used as a catalyst to synthesize lutein myristate, achieving a conversion of 88.5% . This enzymatic process was found to be reusable for batches in the synthesis of lutein esters .Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 . The IUPAC Standard InChIKey is ZQZUENMXBZVXIZ-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also used in the synthesis of lutein esters .Physical And Chemical Properties Analysis
This compound has a boiling point of 148°C at 4.8 mmHg and a melting point of 15°C . It has a molecular weight of 254.41 .Scientific Research Applications
Emulsion Stabilization
Vinyl myristate derivatives, like poly(4-vinylpyridine)/silica nanocomposite microgel particles, are pivotal in stabilizing oil-in-water emulsions. The pH and salt concentration significantly influence the stability and coalescence of these emulsions, making these particles essential in various industrial processes, such as food and cosmetics manufacturing (Binks et al., 2006).
Drug Delivery Systems
Poly(vinyl alcohol) derivatives substituted with myristoyl chains demonstrate unique self-assembling properties. These derivatives interact with drugs to enhance their solubility and availability, a crucial feature for increasing the efficacy of poorly soluble drugs. This characteristic is particularly beneficial in pharmaceutical applications where drug solubility and controlled release are of paramount importance (Orienti et al., 2001).
Biodegradable Polymers
Vinyl polymers, due to their carbon-carbon backbones, are typically resistant to degradation. However, the development of degradable vinyl polymers, like those involving myristate derivatives, is an area of significant interest in polymer science. These materials hold tremendous potential in biomedical applications, offering a sustainable alternative to traditional, non-degradable polymers (Delplace & Nicolas, 2015).
Surface Activity in Polymer Systems
Myristic acid, a closely related compound to this compound, has been shown to possess surface activity in dispersion polymerization processes, particularly in systems involving supercritical carbon dioxide. This property is crucial for the production and processing of polymers like poly(methyl methacrylate), where myristic acid effectively reduces interfacial tension, impacting the final properties of the polymer product (Otake et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for Vinyl Myristate were not found in the search results, it’s worth noting that esters like this compound have potential in various fields. For instance, the transesterification of cellulose with vinyl esters in ionic liquid media is suggested as a prospective environmentally friendly alternative to conventional esterification .
Relevant Papers The relevant papers retrieved include a safety assessment of Myristic Acid and its salts and esters as used in cosmetics , a study on the preparation and properties of Poly(vinyl acetate) adhesive modified with Vinyl Versatate , and others. These papers provide valuable insights into the properties and potential applications of this compound and similar compounds.
Mechanism of Action
Mode of Action
It is known that esters like myristic acid vinyl ester can interact with various biological targets, leading to a range of potential effects .
Pharmacokinetics
Myristate esters, such as Myristic acid vinyl ester, are known to be readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that Myristic acid vinyl ester may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It has been suggested that it plays a pivotal role in drug development in hypertension and cardiovascular ailments by virtue of its remarkable lipid-modulating effects .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Myristic Acid Vinyl Ester is involved in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, Myristic Acid, from which Vinyl Myristate is derived, acts as a lipid anchor in biomembranes . This suggests that this compound may also interact with biomembranes and play a role in their function.
Cellular Effects
The effects of Myristic Acid Vinyl Ester on cells are not fully understood. Studies on Myristic Acid have shown that it can influence cell function. For example, it has been found to have anti-inflammatory effects mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
The exact molecular mechanism of action of Myristic Acid Vinyl Ester is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Myristic Acid has been found to downregulate the expression of interleukin (IL)-1β, IL-6, and tumor necrosis factor-α in BV-2 cells , suggesting that this compound may have similar effects.
Temporal Effects in Laboratory Settings
It is known that Myristate esters, like this compound, are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that the effects of this compound may change over time due to its metabolism.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Myristic Acid Vinyl Ester in animal models. A study on Myristic Acid found that chronic administration of this compound improved hyperglycemia in a mouse model of type 2 diabetes
Metabolic Pathways
Myristic Acid Vinyl Ester is likely involved in various metabolic pathways. Myristic Acid, from which it is derived, is known to be involved in fatty acid biosynthesis . Therefore, it is possible that this compound may also be involved in this pathway or other related metabolic pathways.
Transport and Distribution
Given that Myristic Acid acts as a lipid anchor in biomembranes , it is possible that this compound may also be transported and distributed in a similar manner.
Subcellular Localization
It is known that protein N-myristoylation, which involves the attachment of Myristic Acid to proteins, plays a role in the localization of proteins to membranes . Therefore, it is possible that this compound may also influence the subcellular localization of certain proteins.
Properties
IUPAC Name |
ethenyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337947 | |
| Record name | Vinyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5809-91-6 | |
| Record name | Vinyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VINYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




